N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide is a chemical compound with the molecular formula C5H13N3O2 and a molecular weight of 147.18 g/mol . This compound is known for its unique structure, which includes an amidine derivative, a primary amine, a hydroxyl group, and an ether group . It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an amidine derivative with a hydroxylamine derivative in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
. These suppliers often provide detailed information on the synthesis, purity, and storage conditions of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer oxygen atoms .
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors . These interactions can modulate the activity of the target molecules and influence biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide include:
Uniqueness
N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical reactions and interactions with various molecular targets, making it valuable for research and development in multiple scientific fields .
Eigenschaften
Molekularformel |
C5H13N3O2 |
---|---|
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
N'-hydroxy-2-(2-methoxyethylamino)ethanimidamide |
InChI |
InChI=1S/C5H13N3O2/c1-10-3-2-7-4-5(6)8-9/h7,9H,2-4H2,1H3,(H2,6,8) |
InChI-Schlüssel |
AZOAZXBQIWXEGY-UHFFFAOYSA-N |
Isomerische SMILES |
COCCNC/C(=N/O)/N |
Kanonische SMILES |
COCCNCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.